molecular formula C17H15BrO2 B14481479 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate CAS No. 65810-17-5

2-Bromo-2-phenylethyl 3-phenylprop-2-enoate

Cat. No.: B14481479
CAS No.: 65810-17-5
M. Wt: 331.2 g/mol
InChI Key: ZOBKJUFWJTVLCJ-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamate esters It is characterized by the presence of a bromine atom, a phenylethyl group, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate typically involves the esterification of 2-bromo-2-phenylethanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-phenylethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-2-phenylethyl 3-phenylprop-2-enoate, 2-amino-2-phenylethyl 3-phenylprop-2-enoate, and 2-thio-2-phenylethyl 3-phenylprop-2-enoate.

    Oxidation Reactions: Products include 2-bromo-2-phenylacetophenone and 2-bromo-2-phenylacetaldehyde.

    Reduction Reactions: Products include 2-bromo-2-phenylethyl 3-phenylpropanoate.

Scientific Research Applications

2-Bromo-2-phenylethyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The phenylethyl group can interact with biological receptors, potentially modulating their activity. The phenylprop-2-enoate moiety can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the phenylethyl and phenylprop-2-enoate moieties also contributes to its unique chemical and physical properties .

Properties

CAS No.

65810-17-5

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

(2-bromo-2-phenylethyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H15BrO2/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2

InChI Key

ZOBKJUFWJTVLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(C2=CC=CC=C2)Br

Origin of Product

United States

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